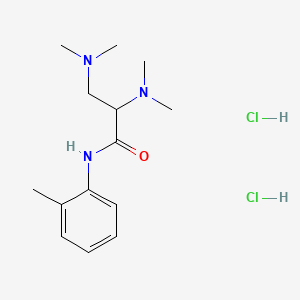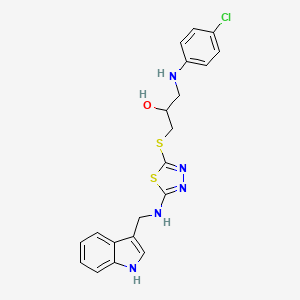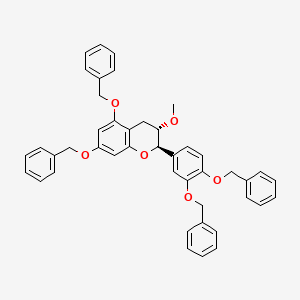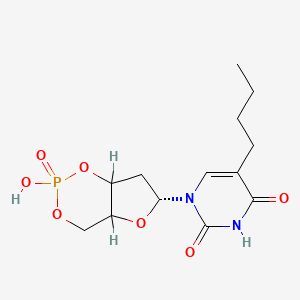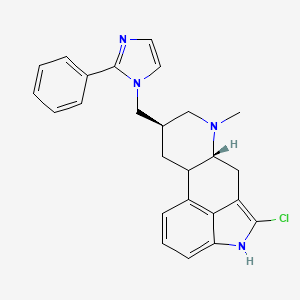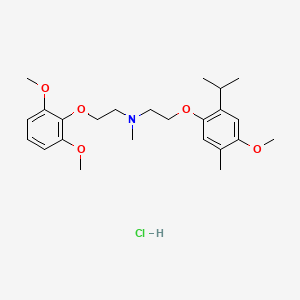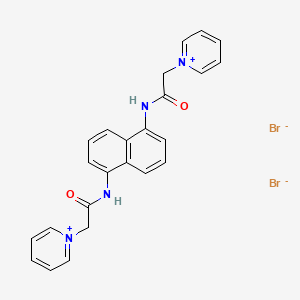
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The structure of this compound features a naphthalene core linked to two pyridinium moieties through imino and carbonyl groups, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) typically involves a multi-step process. One common method includes the reaction of 1,5-diaminonaphthalene with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with pyridine and a brominating agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride or iodide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the development of advanced materials, such as ionic liquids and polymers, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridinium bromide): This compound has a similar structure but features a phenylene core instead of a naphthalene core, leading to different chemical and biological properties.
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(quinolinium bromide): This compound replaces the pyridinium moieties with quinolinium, which can result in altered reactivity and biological activity.
The uniqueness of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
102584-15-6 |
|---|---|
Formule moléculaire |
C24H22Br2N4O2 |
Poids moléculaire |
558.3 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-yl-N-[5-[(2-pyridin-1-ium-1-ylacetyl)amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C24H20N4O2.2BrH/c29-23(17-27-13-3-1-4-14-27)25-21-11-7-10-20-19(21)9-8-12-22(20)26-24(30)18-28-15-5-2-6-16-28;;/h1-16H,17-18H2;2*1H |
Clé InChI |
BIVOYPGDOXZYOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC=C4.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


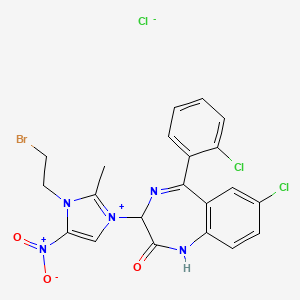
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
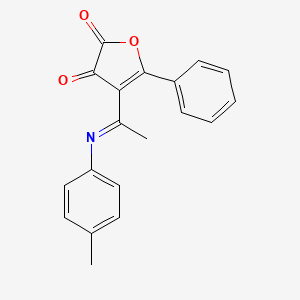
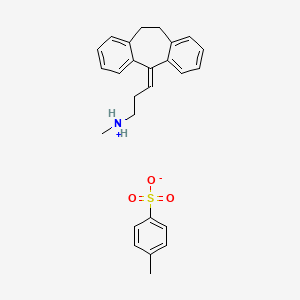
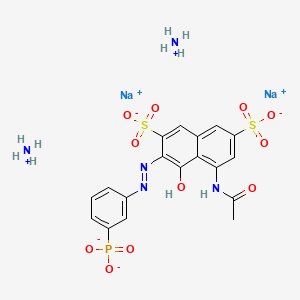

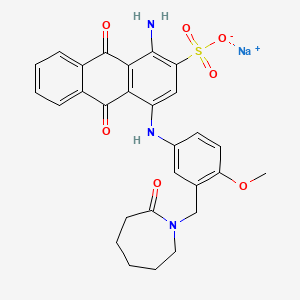
![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
